benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid
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Overview
Description
Benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid is a complex organic compound with a multifaceted structure
Mechanism of Action
Target of Action
The primary target of the compound Z-Tyr-Lys-Arg-pNA 2TFA is the Kex2 endoprotease kexin , a membrane-bound yeast enzyme . This enzyme is responsible for processing the α-factor precursor protein .
Mode of Action
Z-Tyr-Lys-Arg-pNA 2TFA acts as a chromogenic substrate for the Kex2 endoprotease kexin . The compound is cleaved by the enzyme, which leads to a change in its color . This color change can be used to detect the activity of the enzyme .
Biochemical Pathways
The biochemical pathway primarily affected by Z-Tyr-Lys-Arg-pNA 2TFA is the processing of the α-factor precursor protein . The cleavage of the compound by the Kex2 endoprotease kexin is a key step in this pathway .
Result of Action
The cleavage of Z-Tyr-Lys-Arg-pNA 2TFA by the Kex2 endoprotease kexin results in a color change that can be used to detect the activity of the enzyme . This can be particularly useful in research settings, where the compound can be used as a tool to study the function and activity of the Kex2 endoprotease kexin .
Action Environment
The action of Z-Tyr-Lys-Arg-pNA 2TFA can be influenced by various environmental factors. For instance, the activity of the Kex2 endoprotease kexin, and thus the cleavage of the compound, can be affected by factors such as pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions
Biochemical Analysis
Biochemical Properties
Z-Tyr-Lys-Arg-pNA 2TFA interacts with subtilisin-type and yapsin-like proteases . These enzymes cleave the compound, which is a key interaction in its role in biochemical reactions .
Molecular Mechanism
Kexin is a membrane-bound yeast enzyme responsible for processing of the α-factor precursor protein .
Metabolic Pathways
Z-Tyr-Lys-Arg-pNA 2TFA is involved in the metabolic pathways of subtilisin-type and yapsin-like proteases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl chitosan: A biocompatible hydrogel with applications in drug delivery and tissue engineering.
Uniqueness
Benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid is unique due to its complex structure and multifunctional properties, making it suitable for a wide range of scientific applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N9O8.2C2HF3O2/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24;2*3-2(4,5)1(6)7/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39);2*(H,6,7)/t28-,29-,30-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGWTMLTFFSHS-YMRFKRQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47F6N9O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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